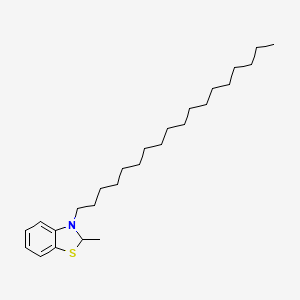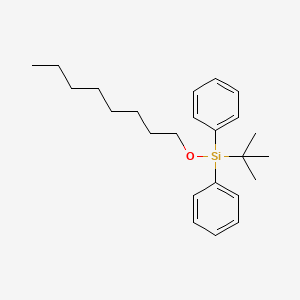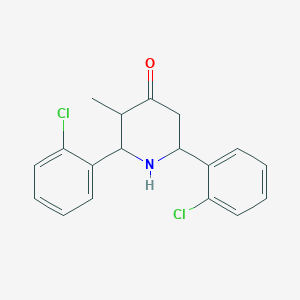![molecular formula C13H8N6O4S B14285166 1H-Tetrazole, 5-[(2,4-dinitrophenyl)thio]-1-phenyl- CAS No. 132764-29-5](/img/structure/B14285166.png)
1H-Tetrazole, 5-[(2,4-dinitrophenyl)thio]-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Tetrazole, 5-[(2,4-dinitrophenyl)thio]-1-phenyl- is a synthetic organic compound belonging to the class of tetrazoles. Tetrazoles are heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This particular compound is notable for its high nitrogen content and the presence of both phenyl and dinitrophenyl groups, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 1H-Tetrazole, 5-[(2,4-dinitrophenyl)thio]-1-phenyl- typically involves the reaction of 2,4-dinitrophenylthiol with 1-phenyl-1H-tetrazole under specific conditions. One common method includes the use of a phase transfer catalyst to facilitate the reaction between the thiol and the tetrazole. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified through recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as chromatography and distillation .
Chemical Reactions Analysis
1H-Tetrazole, 5-[(2,4-dinitrophenyl)thio]-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Scientific Research Applications
1H-Tetrazole, 5-[(2,4-dinitrophenyl)thio]-1-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is used in the development of advanced materials, including explosives and propellants, due to its high nitrogen content and stability
Mechanism of Action
The mechanism by which 1H-Tetrazole, 5-[(2,4-dinitrophenyl)thio]-1-phenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
1H-Tetrazole, 5-[(2,4-dinitrophenyl)thio]-1-phenyl- can be compared with other tetrazole derivatives, such as:
1H-Tetrazole, 5-phenyl-: Lacks the dinitrophenyl group, resulting in different chemical reactivity and biological activity.
1H-Tetrazole, 5-methyl-: Contains a methyl group instead of a phenyl group, leading to variations in its physical and chemical properties.
1H-Tetrazole, 5-(benzylthio)-: Similar in structure but with a benzylthio group, affecting its solubility and reactivity
Properties
CAS No. |
132764-29-5 |
|---|---|
Molecular Formula |
C13H8N6O4S |
Molecular Weight |
344.31 g/mol |
IUPAC Name |
5-(2,4-dinitrophenyl)sulfanyl-1-phenyltetrazole |
InChI |
InChI=1S/C13H8N6O4S/c20-18(21)10-6-7-12(11(8-10)19(22)23)24-13-14-15-16-17(13)9-4-2-1-3-5-9/h1-8H |
InChI Key |
UUJAPKSKOVJHSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


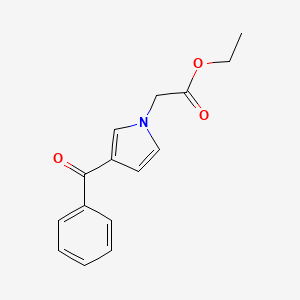
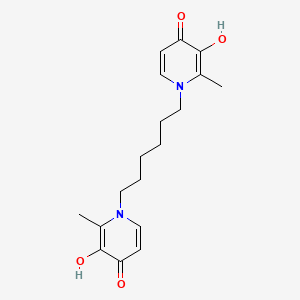
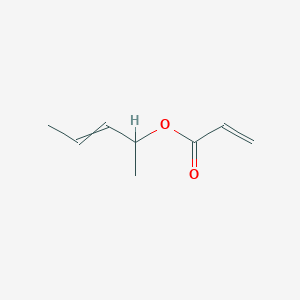
![Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14285120.png)
sulfanylidene-lambda~5~-phosphane](/img/structure/B14285124.png)



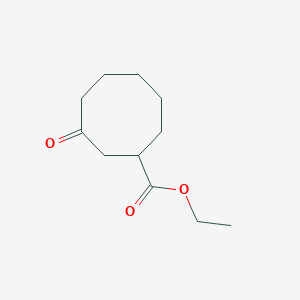
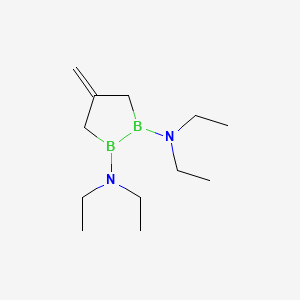
![Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]-](/img/structure/B14285174.png)
